8-Methyl-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid
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Overview
Description
8-Methyl-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid is a complex organic compound that features a piperidine ring, an isoquinoline moiety, and a trifluoroacetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid typically involves multiple steps, starting with the preparation of the piperidine and isoquinoline intermediates. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
8-Methyl-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Methyl-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
8-Fluoro-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid: Similar structure but with a fluorine atom instead of a methyl group.
Piperidine derivatives: A broad class of compounds with similar piperidine ring structures.
Uniqueness
8-Methyl-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
918490-29-6 |
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Molecular Formula |
C17H19F3N2O3 |
Molecular Weight |
356.34 g/mol |
IUPAC Name |
8-methyl-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C15H18N2O.C2HF3O2/c1-11-8-14(18-13-3-6-16-7-4-13)9-12-2-5-17-10-15(11)12;3-2(4,5)1(6)7/h2,5,8-10,13,16H,3-4,6-7H2,1H3;(H,6,7) |
InChI Key |
NQGAUEDDODZWKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C=NC=C2)OC3CCNCC3.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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